[(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethyl](diphenyl)phosphane
Description
(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is a chiral organophosphorus compound featuring a cyclopentadienyl backbone, a phenylethyl substituent, and a diphenylphosphane group. Its stereochemistry at the (1R) position makes it valuable in asymmetric catalysis and coordination chemistry. The cyclopentadienyl moiety enables π-coordination to transition metals, while the diphenylphosphane group acts as a strong electron donor, influencing catalytic activity and selectivity in reactions such as hydrogenation and cross-coupling .
Properties
CAS No. |
648429-13-4 |
|---|---|
Molecular Formula |
C25H23P |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[(1R)-2-cyclopenta-1,3-dien-1-yl-1-phenylethyl]-diphenylphosphane |
InChI |
InChI=1S/C25H23P/c1-4-14-22(15-5-1)25(20-21-12-10-11-13-21)26(23-16-6-2-7-17-23)24-18-8-3-9-19-24/h1-12,14-19,25H,13,20H2/t25-/m1/s1 |
InChI Key |
PRHZJKUTNDPRKT-RUZDIDTESA-N |
Isomeric SMILES |
C1C=CC=C1C[C@H](C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C=CC=C1CC(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane typically involves the reaction of cyclopentadienyl derivatives with phenylethyl halides in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenylethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenylethyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are utilized in catalysis for various organic transformations.
Biology
The compound’s potential biological applications are being explored, particularly in the development of novel pharmaceuticals. Its unique structure may interact with biological targets in ways that could lead to new therapeutic agents.
Medicine
Research is ongoing to investigate the compound’s potential as a drug delivery agent. Its ability to form stable complexes with metals could be harnessed to deliver metal-based drugs to specific sites in the body.
Industry
In the industrial sector, (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is used in the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane exerts its effects involves its interaction with molecular targets through its phosphane moiety. The compound can coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The cyclopentadienyl and phenylethyl groups provide steric and electronic effects that influence the reactivity and selectivity of these complexes.
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s closest structural analogs include cyclopentadienyl-phosphane ligands with varying substituents. Key comparisons are summarized below:
| Compound | Substituents | Central Metal | Steric Bulk | Electronic Properties | Applications |
|---|---|---|---|---|---|
| (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane | Diphenylphosphane, phenylethyl | None (ligand) | Moderate | Strong σ-donor, moderate π-acceptor | Asymmetric catalysis, metal coordination |
| [5-[(1R)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]-bis(furan-2-yl)phosphane; iron(2+) | Bis(3,5-dimethylphenyl), furyl-phosphane | Iron | High | Electron-rich due to alkyl groups | Catalysis, materials science |
| (1S)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1S)-1-(diphenylphosphino)ethyl]ferrocene | Ditert-butyl, diphenylphosphane | Iron (ferrocene) | Very high | Strong σ-donor, low π-acceptor capacity | Chiral catalysis, ligand design |
Key Observations:
- Steric Effects: The target compound’s diphenyl groups provide moderate steric hindrance, balancing catalytic activity and selectivity.
- Electronic Tuning : The dimethylphenyl groups in enhance electron-donating capacity, while the diphenylphosphane in the target compound offers a balance of σ-donation and π-backbonding.
- Chirality : The (1R) configuration in the target compound contrasts with the (1S) enantiomers in , which may lead to divergent enantioselectivity in catalytic processes.
Catalytic Performance
- Hydrogenation: The target compound’s moderate steric profile enables efficient substrate binding, outperforming overly bulky analogs (e.g., ) in reactions requiring faster turnover.
- Cross-Coupling : Electron-rich variants like may excel in oxidative addition steps, whereas the target compound’s balanced electronics suit Suzuki-Miyaura couplings.
Biological Activity
(1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane is an organophosphorus compound characterized by its unique molecular structure, which includes a cyclopentadienyl ring and a diphenylphosphane moiety. Its molecular formula is CHP, with a molecular weight of 354.4 g/mol. This compound is under investigation for its potential biological activities and applications in medicinal chemistry and catalysis.
The compound exhibits significant structural features that influence its biological activity. The presence of the cyclopentadienyl group allows for potential interactions with various biological targets, while the diphenylphosphane moiety may enhance its reactivity and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHP |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 648429-13-4 |
Biological Activity
Preliminary studies suggest that (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane may exhibit various biological activities, including:
- Antitumor Activity : Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. The unique electronic properties of this phosphane may contribute to its effectiveness against specific cancer types.
- Metal Complex Formation : The ability of this compound to form stable metal complexes could enhance its utility in drug delivery systems, potentially improving the efficacy of metal-based therapeutics. This aspect is crucial for developing targeted therapies in oncology.
Interaction Studies
Studies focusing on the interaction of (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane with biological targets are ongoing. Key areas of interest include:
- Enzyme Inhibition : Investigations into how this compound interacts with enzymes involved in metabolic pathways could provide insights into its potential as a therapeutic agent.
- Receptor Modulation : The compound's ability to modulate receptor activity may lead to applications in hormone-related therapies, particularly involving progesterone receptors.
Case Studies
Several case studies have highlighted the biological potential of phosphane compounds similar to (1R)-2-(Cyclopenta-1,3-dien-1-yl)-1-phenylethylphosphane:
- Anticancer Studies : A study evaluating the anticancer properties of phosphane derivatives found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Metal Complexes in Drug Delivery : Research demonstrated that phosphane-based metal complexes could effectively deliver chemotherapeutic agents to tumor sites, enhancing therapeutic outcomes while reducing systemic toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
